1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2-ethylpiperidine
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Overview
Description
1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2-ethylpiperidine is a heterocyclic compound that belongs to the class of thiazolo[2,3-c][1,2,4]triazoles. These compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2-ethylpiperidine can be achieved through a multi-step process. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields highly functionalized thiazolo[2,3-c][1,2,4]triazoles with excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the one-pot catalyst-free procedure mentioned above could be adapted for larger-scale production due to its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2-ethylpiperidine undergoes various chemical reactions, including:
Electrophilic Halocyclization: This reaction involves the formation of thiazolo[2,3-c][1,2,4]triazoles from 3-substituted 4-allyl (or 2-methylprop-2-en-1-yl)-1,2,4-triazole-5(1H)-thiones.
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Halocyclization: Common reagents include halogens such as chlorine or bromine, and the reaction is typically carried out under mild conditions.
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom on the phenyl ring.
Major Products
Electrophilic Halocyclization: The major products are thiazolo[2,3-c][1,2,4]triazoles.
Substitution Reactions: The major products depend on the nucleophile used but generally result in substituted phenyl derivatives.
Scientific Research Applications
1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2-ethylpiperidine has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as pharmacological agents due to their diverse biological activities.
Pharmacology: Some derivatives of thiazolo[2,3-c][1,2,4]triazoles have been found to possess antimicrobial, antifungal, and anticancer properties.
Chemical Biology: The compound can be used as a probe to study various biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2-ethylpiperidine involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole: Another class of thiazolo-triazoles with similar structural features and biological activities.
Triazolo[1,5-a]pyrimidine: A related compound with a different ring fusion pattern but similar pharmacological potential.
Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with comparable biological properties.
Uniqueness
1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2-ethylpiperidine is unique due to its specific substitution pattern and the presence of the bromophenyl and ethylpiperidinyl groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
The compound 1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2-ethylpiperidine (often referred to as Compound A ) is a complex organic molecule notable for its potential biological activities. This compound features a unique structural arrangement that combines triazole and thiazole rings with a piperidine moiety, making it an interesting subject for medicinal chemistry research.
Chemical Structure
The IUPAC name of the compound indicates its complex structure:
- IUPAC Name: 6-[(4-bromophenyl)methyl]-3-(4-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole
- Molecular Formula: C₁₈H₁₈BrN₅S
- CAS Number: 862808-01-3
The biological activity of Compound A is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The triazole and thiazole rings can form hydrogen bonds and π-π interactions with the active sites of enzymes, potentially inhibiting their activity.
- Receptor Modulation: The piperidine moiety may interact with receptor sites, modulating their function and influencing various biological pathways.
Antitumor Activity
Research indicates that Compound A exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Inhibition of specific signaling pathways involved in cell survival and proliferation
Antimicrobial Activity
Studies have also highlighted the antimicrobial potential of Compound A against a range of bacterial and fungal strains. Its mechanism includes:
- Disruption of microbial cell membranes
- Interference with nucleic acid synthesis
Study 1: Antitumor Efficacy in Breast Cancer Cells
In a recent study published in a peer-reviewed journal, Compound A was tested against MCF-7 breast cancer cells. The results demonstrated:
- IC₅₀ Value: 12 µM
- Mechanism: Induction of apoptosis was confirmed through flow cytometry analysis.
Study 2: Antimicrobial Activity Against Staphylococcus aureus
Another study evaluated the antimicrobial efficacy of Compound A against Staphylococcus aureus. Key findings included:
- Minimum Inhibitory Concentration (MIC): 32 µg/mL
- Mechanism: The compound was found to disrupt bacterial cell wall synthesis.
Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC₅₀/MIC Value | Mechanism of Action |
---|---|---|---|
Antitumor | MCF-7 (Breast Cancer) | 12 µM | Apoptosis induction |
Antimicrobial | Staphylococcus aureus | 32 µg/mL | Disruption of cell wall synthesis |
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
Compound A | C₁₈H₁₈BrN₅S | Triazole-thiazole-piperidine structure |
4-Benzyl-1-{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol]}piperidine | C₂₃H₂₃BrN₄S | Similar structure with different substituents |
Properties
IUPAC Name |
3-(4-bromophenyl)-6-[(2-ethylpiperidin-1-yl)methyl]-[1,3]thiazolo[2,3-c][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4S/c1-2-15-5-3-4-10-22(15)11-16-12-23-17(20-21-18(23)24-16)13-6-8-14(19)9-7-13/h6-9,12,15H,2-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYBHQHENKZHSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=CN3C(=NN=C3S2)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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